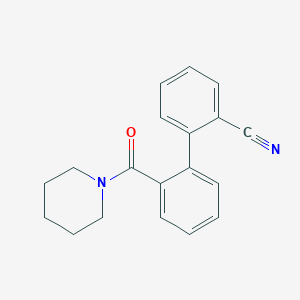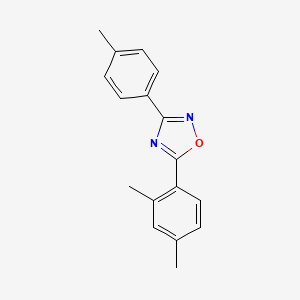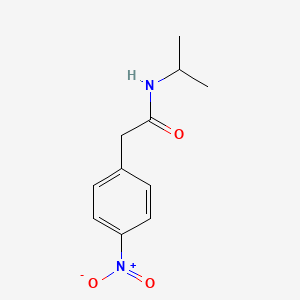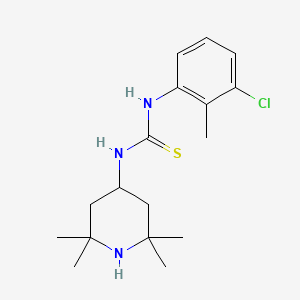![molecular formula C19H21FN2O2 B5748890 (2-FLUOROPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE](/img/structure/B5748890.png)
(2-FLUOROPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluorophenyl)[4-(3-methoxybenzyl)piperazino]methanone is a chemical compound with the molecular formula C19H21FN2O2 It is characterized by the presence of a fluorophenyl group, a methoxybenzyl group, and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)[4-(3-methoxybenzyl)piperazino]methanone typically involves the reaction of 2-fluorobenzoyl chloride with 4-(3-methoxybenzyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluorophenyl)[4-(3-methoxybenzyl)piperazino]methanone can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of (2-Fluorophenyl)[4-(3-hydroxybenzyl)piperazino]methanone.
Reduction: Formation of (2-Fluorophenyl)[4-(3-methoxybenzyl)piperazino]methanol.
Substitution: Formation of derivatives with different substituents replacing the fluorine atom.
Applications De Recherche Scientifique
(2-Fluorophenyl)[4-(3-methoxybenzyl)piperazino]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-Fluorophenyl)[4-(3-methoxybenzyl)piperazino]methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorophenyl and methoxybenzyl groups contribute to its binding affinity and specificity. The piperazine ring may facilitate the compound’s ability to cross biological membranes and reach its target sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Fluorophenyl)[4-(3-phenoxybenzyl)piperazino]methanone
- (2-Chloro-4-fluorophenyl)[4-(3-methoxybenzyl)piperazinyl]methanone
- (4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone
Uniqueness
(2-Fluorophenyl)[4-(3-methoxybenzyl)piperazino]methanone is unique due to the presence of both a fluorophenyl group and a methoxybenzyl group, which confer specific chemical and biological properties.
Propriétés
IUPAC Name |
(2-fluorophenyl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-16-6-4-5-15(13-16)14-21-9-11-22(12-10-21)19(23)17-7-2-3-8-18(17)20/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISAWXYVRVJIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-ethyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5748807.png)
![5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B5748809.png)

![2-[(E)-[(5-IODOTHIOPHEN-2-YL)METHYLIDENE]AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE](/img/structure/B5748828.png)

![1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B5748856.png)

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B5748869.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5748876.png)
![N-(2-methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5748883.png)
![methyl 3-[(2,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5748894.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(2-methylpropyl)benzamide](/img/structure/B5748896.png)

![ethyl 5,5-dimethyl-2-[(1-piperazinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5748912.png)
